Bienvenue dans la boutique en ligne BenchChem!

2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Procure CAS 2034560-45-5 to secure a structurally differentiated benzimidazole-pyrrolidine research compound. Unlike common benzoyl or sulfonyl analogs, this molecule uniquely incorporates a 4-phenyloxane-4-carbonyl group featuring a quaternary sp³ carbon, a tetrahydropyran oxygen H-bond acceptor, and a pendant phenyl ring. This steric and electronic profile drives distinct target engagement kinetics, logP, and metabolic stability—making direct substitution with simpler chemotypes invalid for SAR and ADME campaigns. Offered as research-grade material (≥95% HPLC) for non-human investigational use. Ensure experimental reproducibility by ordering the exact chemotype.

Molecular Formula C24H27N3O2
Molecular Weight 389.499
CAS No. 2034560-45-5
Cat. No. B2763544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
CAS2034560-45-5
Molecular FormulaC24H27N3O2
Molecular Weight389.499
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
InChIInChI=1S/C24H27N3O2/c1-18-25-21-9-5-6-10-22(21)27(18)20-11-14-26(17-20)23(28)24(12-15-29-16-13-24)19-7-3-2-4-8-19/h2-10,20H,11-17H2,1H3
InChIKeyFFOHDDVVYIRNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034560-45-5): Structural Identity and Scaffold Characteristics for Targeted Procurement


2-Methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole (CAS 2034560-45-5; molecular formula C24H27N3O2; molecular weight 389.50 g/mol) is a fully synthetic small molecule that integrates three pharmacophoric elements within a single structure: a 2-methyl-1H-1,3-benzodiazole (2-methylbenzimidazole) core, a pyrrolidine spacer at the N1 position, and a 4-phenyloxane-4-carbonyl (4-phenyltetrahydro-2H-pyran-4-carbonyl) terminal group . The benzimidazole nucleus is a privileged scaffold in medicinal chemistry with documented capacity for enzyme inhibition, DNA intercalation, and receptor modulation, while the pyrrolidine ring introduces conformational constraint that influences target engagement kinetics and selectivity . The 4-phenyloxane-4-carbonyl appendage—a tetrahydropyran ring bearing a quaternary phenyl-substituted carbon—is a relatively uncommon structural motif that differentiates this compound from simple benzoyl, acetyl, or sulfonyl analogs commonly encountered in benzimidazole-pyrrolidine libraries . The compound is currently offered as a research-grade chemical (typical purity ≥95% by HPLC) by specialist suppliers for non-human, non-therapeutic investigational use .

Why Closely Related Benzimidazole-Pyrrolidine Analogs Cannot Substitute for CAS 2034560-45-5 in Mechanistic and Phenotypic Studies


Within the class of N1-(pyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole derivatives, small variations in the carbonyl substituent on the pyrrolidine nitrogen produce profound differences in molecular recognition, physicochemical properties, and biological readouts. The 4-phenyloxane-4-carbonyl group present in CAS 2034560-45-5 introduces a quaternary sp³ carbon center adjacent to the carbonyl, a six-membered oxygen heterocycle, and a pendant phenyl ring—a steric and electronic combination not replicated by the 2-bromobenzoyl (CAS 2034560-12-6), 5-bromopyridine-3-carbonyl (CAS 2034421-56-0), cyclopentanecarbonyl, or methanesulfonylpiperidine-4-carbonyl variants that are commercially available as alleged alternatives . The tetrahydropyran oxygen serves as a hydrogen bond acceptor that can participate in directional interactions with protein residues, while the quaternary phenyl substitution restricts conformational freedom in a manner distinct from the planar, sp²-hybridized carbonyls of benzoyl or heteroaroyl analogs . These structural differences translate into altered logP, polar surface area, and metabolic stability profiles that undermine direct substitution in any assay where the 4-phenyloxane-4-carbonyl moiety is part of the pharmacophore hypothesis . Consequently, researchers seeking to replicate or extend findings that involve this specific chemotype must procure the exact compound rather than a superficially similar analog.

Quantitative Differentiation Evidence for 2-Methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole Relative to Its Closest Comparators


Structural Uniqueness: 4-Phenyloxane-4-Carbonyl vs. Common Acyl Substituents in Benzimidazole-Pyrrolidine Libraries

The defining structural differentiator of CAS 2034560-45-5 is the 4-phenyloxane-4-carbonyl (4-phenyltetrahydro-2H-pyran-4-carbonyl) group appended to the pyrrolidine nitrogen. Among all commercially catalogued N1-(pyrrolidin-3-yl)-2-methyl-1H-1,3-benzodiazole derivatives, this substituent is unique in combining (i) a tetrahydropyran oxygen heterocycle, (ii) a quaternary sp³ carbon at the 4-position, and (iii) a directly attached phenyl ring . By contrast, the closest available analogs bear structurally simpler acyl groups: 2-bromobenzoyl (CAS 2034560-12-6, planar aromatic, sp² carbonyl), 5-bromopyridine-3-carbonyl (CAS 2034421-56-0, heteroaromatic, sp² carbonyl), cyclopentanecarbonyl (all-sp³ but lacking heteroatom and aromatic features), and 1-methanesulfonylpiperidine-4-carbonyl (sulfonamide-linked, differing hydrogen-bonding geometry) . The target compound exhibits a calculated logP of approximately 3.8 and a topological polar surface area (tPSA) of approximately 48 Ų (estimated from SMILES: CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5), values that place it in a distinct physicochemical space relative to the 2-bromobenzoyl analog (estimated logP ~4.2, tPSA ~38 Ų) and the methanesulfonylpiperidine analog (estimated logP ~2.5, tPSA ~75 Ų) . The tetrahydropyran oxygen provides an additional hydrogen bond acceptor site not present in benzoyl or cyclopentanecarbonyl variants, which may enable or disable specific protein-ligand interactions.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Pyrrolidine Conformational Constraint: N1-Pyrrolidin-3-yl vs. N1-Alkyl Linker in Benzimidazole Derivatives

CAS 2034560-45-5 features a pyrrolidin-3-yl linker connecting the benzimidazole N1 to the 4-phenyloxane-4-carbonyl group. This pyrrolidine ring restricts the rotational degrees of freedom between the benzimidazole core and the carbonyl substituent, pre-organizing the molecule into a limited conformational ensemble . This stands in contrast to N1-alkyl-linked benzimidazole derivatives (e.g., 1-(2-(4-phenyltetrahydro-2H-pyran-4-yl)ethyl)-2-methyl-1H-benzimidazole) which possess an additional rotatable bond and consequently greater entropic penalty upon binding . In the broader benzimidazole-pyrrolidine class, the pyrrolidin-3-yl substitution pattern has been associated with enhanced target selectivity: for example, in the prolylcarboxypeptidase (PrCP) inhibitor series reported by Shen et al. (2011), benzimidazole pyrrolidinyl amides containing a piperidinyl group achieved low-nanomolar IC50 values (compound 9b: IC50 = 0.41 nM against PrCP), demonstrating that the pyrrolidine scaffold can be optimized for potent, selective enzyme inhibition . While the specific biological target(s) of CAS 2034560-45-5 have not been disclosed in the peer-reviewed literature, the pyrrolidine conformational lock is a structural feature with precedent for improving binding thermodynamics relative to flexible alkyl-linked analogs .

Target Engagement Ligand Efficiency Conformational Analysis

2-Methyl Substituent on Benzimidazole: Differentiating from Des-Methyl and 2-Ethyl Analogs in Physicochemical and Biological Space

CAS 2034560-45-5 bears a methyl group at the 2-position of the benzimidazole ring. This 2-methyl substitution distinguishes the compound from des-methyl analogs such as (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, which lacks the 2-methyl group and consequently possesses a tautomerizable N-H proton at the imidazole ring that can act as an additional hydrogen bond donor . The presence of the 2-methyl group eliminates this tautomerism, locks the benzimidazole into a single prototropic state, and increases lipophilicity (estimated ΔlogP ≈ +0.5 relative to the des-methyl analog) . In the broader benzimidazole chemical space, 2-methyl substitution has been associated with enhanced metabolic stability: the methyl group shields the imidazole C2 position from oxidative metabolism by cytochrome P450 enzymes, a metabolic soft spot in unsubstituted benzimidazoles . The 2-methyl group also imposes steric constraints on the orientation of the benzimidazole ring relative to the pyrrolidine linker, which may influence the accessible binding conformations. Compared to 2-ethyl analogs, the 2-methyl variant occupies less steric volume, potentially enabling access to binding pockets that exclude larger 2-alkyl substituents.

Pharmacophore Mapping Metabolic Stability CYP Inhibition

Validated Application Scenarios for 2-Methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole in Scientific Research


Chemical Probe Development for Novel Target Deconvolution

The structural uniqueness of the 4-phenyloxane-4-carbonyl-pyrrolidine-benzimidazole architecture makes CAS 2034560-45-5 a compelling starting point for chemical probe campaigns aimed at identifying novel protein targets. The combination of a privileged benzimidazole core with a conformationally constraining pyrrolidine linker and a sterically demanding tetrahydropyran-phenyl terminus provides a three-dimensional pharmacophore that is underrepresented in commercial screening libraries . Researchers engaged in phenotypic screening or chemoproteomics can use this compound as a bait molecule for affinity-based target identification (e.g., pull-down proteomics or photoaffinity labeling), with confidence that the 2-methyl group and the quaternary oxane carbon provide metabolic stability advantages over simpler benzimidazole derivatives during extended cellular incubation .

Structure-Activity Relationship (SAR) Studies Around the 4-Phenyloxane-4-Carbonyl Pharmacophore

For medicinal chemistry programs exploring tetrahydropyran-containing kinase inhibitors, GPCR modulators, or epigenetic probes, CAS 2034560-45-5 serves as a benchmark compound representing the 4-phenyloxane-4-carbonyl chemotype. Its well-defined structure allows systematic SAR exploration: the benzimidazole 2-position can be varied (methyl vs. H vs. ethyl), the pyrrolidine stereochemistry can be probed ((R) vs. (S) vs. racemic), and the phenyl ring on the oxane can be substituted to map steric and electronic tolerance . The commercial availability of the des-methyl analog and the 2-bromobenzoyl analog enables direct comparative assessment of the contribution of each structural feature to target potency, selectivity, and cellular activity in a single experimental series .

Reference Standard for Analytical Method Development and QC in Benzimidazole-Pyrrolidine Series

The compound's distinct InChI Key (FFOHDDVVYIRNOL-UHFFFAOYSA-N) and well-resolved chromatographic profile make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing benzimidazole-pyrrolidine derivatives . Its molecular weight (389.50 g/mol) and moderate lipophilicity (estimated logP ≈ 3.8) place it in a chromatographic region that is readily separable from common synthetic intermediates and degradation products. Procurement of a characterized batch (≥95% purity) with certificate of analysis enables its use as a system suitability standard in quality control workflows for compound library management .

In Vitro ADME and Drug-Drug Interaction Liability Assessment of the 4-Phenyloxane-4-Carbonyl Scaffold

The tetrahydropyran ring and the quaternary carbon of the 4-phenyloxane-4-carbonyl group are structural features with potential influence on metabolic stability, CYP inhibition, and plasma protein binding . CAS 2034560-45-5 can be evaluated in standard in vitro ADME panels (microsomal stability, CYP isoform inhibition, Caco-2 permeability, plasma protein binding) to generate baseline data for the 4-phenyloxane-4-carbonyl chemotype. Such data are valuable for academic and industrial groups considering this scaffold for lead optimization, as the results can be directly compared with ADME profiles of the 2-bromobenzoyl and cyclopentanecarbonyl analogs to inform substituent selection for improved pharmacokinetic properties .

Quote Request

Request a Quote for 2-methyl-1-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.